(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride, commonly referred to as S-DMPEA, is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
1. Biotransformation and Green Chemistry Applications
The compound (S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride has been investigated in the context of green chemistry. A study by Panić et al. (2017) demonstrated its role in the enantioselective preparation of chiral molecules using whole-cell biocatalysis (plant cells) and environmentally friendly solvents. This research highlights its potential in developing green and sustainable chemical processes (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).
2. Synthesis and Characterization in Medicinal Chemistry
In the field of medicinal chemistry, the derivative of (S)-1-(3,4-Dimethylphenyl)ethanamine has been synthesized and characterized for potential biological applications. Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine and investigated their antiamoebic activity, showing the relevance of this compound in developing new medicinal agents (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
3. Role in Luminescence Sensing
In the field of materials science, derivatives of (S)-1-(3,4-Dimethylphenyl)ethanamine have been utilized in developing luminescent materials. Shi et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, highlighting their potential in fluorescence sensing applications, specifically for detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).
4. Utilization in Synthetic Organic Chemistry
This compound has also been used as a key intermediate in synthetic organic chemistry. For instance, Mathad et al. (2011) provided a synthesis suitable for large-scale production of (R)-1-(naphthalen-1-yl)ethanamine, a key intermediate in synthesizing cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad, Shinde, Ippar, Niphade, Panchangam, & Vankawala, 2011).
5. Studies on Metabolism and Pharmacokinetics
Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of related compounds, providing insights into the pharmacokinetics and potential drug interactions of substances based on (S)-1-(3,4-Dimethylphenyl)ethanamine (Nielsen, Holm, Leth-Petersen, Kristensen, Olsen, & Linnet, 2017).
6. Contribution to Pharmacological Research Tools
Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, providing a new pharmacological research tool and potential drug lead. This discovery underlines the importance of (S)-1-(3,4-Dimethylphenyl)ethanamine derivatives in advancing pharmacological research (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Properties
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBJFBMMKGXGS-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704144 | |
Record name | (1S)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212186-90-7 | |
Record name | (1S)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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